molecular formula C19H20FN3O4 B2518430 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034496-29-0

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2518430
CAS No.: 2034496-29-0
M. Wt: 373.384
InChI Key: MUFLFRFTDCTUNO-SHTZXODSSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound that features a benzodioxole ring, a fluoropyrimidine moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps. The starting materials often include 1,3-benzodioxole and 5-fluoropyrimidine. The synthetic route may involve:

    Formation of the benzodioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde.

    Introduction of the fluoropyrimidine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a fluorine atom.

    Coupling with cyclohexyl group: The cyclohexyl group is introduced through a cycloaddition reaction.

    Final acetamide formation: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the fluoropyrimidine moiety can inhibit nucleic acid synthesis. The cyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-chloropyrimidin-2-yl)oxy]cyclohexyl]acetamide
  • 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-bromopyrimidin-2-yl)oxy]cyclohexyl]acetamide

Uniqueness

The presence of the fluorine atom in 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-13-9-21-19(22-10-13)27-15-4-2-14(3-5-15)23-18(24)8-12-1-6-16-17(7-12)26-11-25-16/h1,6-7,9-10,14-15H,2-5,8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFLFRFTDCTUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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